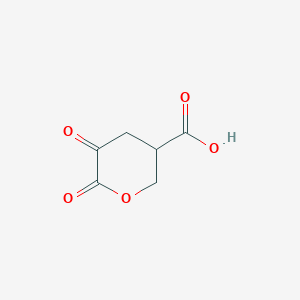
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine is a compound belonging to the dihydropyridine family, which is known for its significant pharmacological properties. Dihydropyridines are a class of compounds that have been extensively studied for their biological activities, particularly in the field of cardiovascular medicine. The unique structure of this compound, which includes a cyclopropyl group and a phenyl group attached to the dihydropyridine ring, makes it an interesting subject for research and potential therapeutic applications.
Preparation Methods
The synthesis of 1-Cyclopropyl-4-phenyl-1,2-dihydropyridine can be achieved through various synthetic routes. One common method involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically proceeds under mild conditions and can be catalyzed by various catalysts to improve yield and selectivity .
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The phenyl and cyclopropyl groups can undergo electrophilic or nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine or piperidine derivatives.
Scientific Research Applications
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Dihydropyridine derivatives, including this compound, are investigated for their potential as calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-phenyl-1,2-dihydropyridine involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to a decrease in calcium influx into cells. This action is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to reduce blood pressure and prevent angina .
Comparison with Similar Compounds
1-Cyclopropyl-4-phenyl-1,2-dihydropyridine can be compared to other dihydropyridine derivatives, such as nifedipine and amlodipine. While all these compounds share a common dihydropyridine core, the presence of different substituents, such as the cyclopropyl and phenyl groups in this compound, imparts unique properties and potential therapeutic benefits .
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Nicardipine
These compounds are widely used as calcium channel blockers in the treatment of cardiovascular diseases, and their comparison highlights the structural diversity and potential of dihydropyridine derivatives in medicinal chemistry .
Properties
CAS No. |
201010-69-7 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-cyclopropyl-4-phenyl-2H-pyridine |
InChI |
InChI=1S/C14H15N/c1-2-4-12(5-3-1)13-8-10-15(11-9-13)14-6-7-14/h1-5,8-10,14H,6-7,11H2 |
InChI Key |
ULKPCBRHNNCCKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide](/img/structure/B12580511.png)
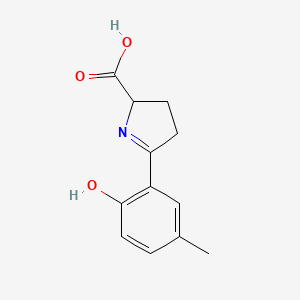
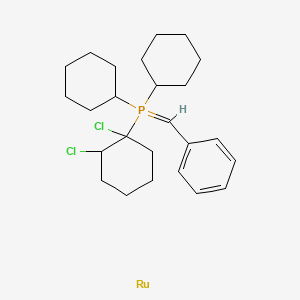
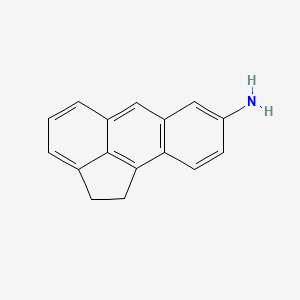
![(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12580526.png)
![(9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane](/img/structure/B12580527.png)
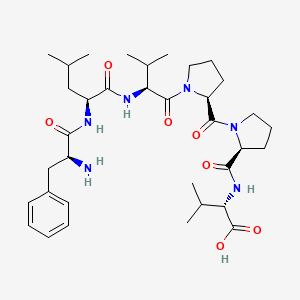
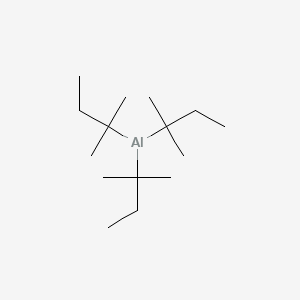
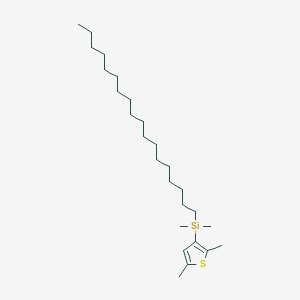
![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)
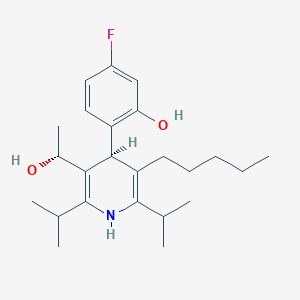
![Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B12580569.png)
